molecular formula C19H20F2N2O2 B5087938 1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine

1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine

Cat. No.: B5087938
M. Wt: 346.4 g/mol
InChI Key: SPDXJRGQMRYLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as FF-4, is a chemical compound that belongs to the class of piperidine-based synthetic opioids. It was first synthesized in 2017 by a group of researchers at the University of North Carolina at Chapel Hill. FF-4 has gained significant attention in the scientific community due to its potential as a painkiller and its unique mechanism of action.

Mechanism of Action

1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine works by binding to the mu-opioid receptor in the brain and spinal cord. This receptor is responsible for regulating pain sensation and is the target of most opioid medications. However, this compound has a unique binding profile that allows it to selectively activate the mu-opioid receptor without activating other opioid receptors that are responsible for unwanted side effects such as respiratory depression and constipation.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and a sense of euphoria in animal models. It has also been found to have a lower risk of respiratory depression compared to other opioids. This compound has a relatively long half-life, which means it can provide pain relief for a longer duration than other opioids. However, further research is needed to fully understand the biochemical and physiological effects of this compound in humans.

Advantages and Limitations for Lab Experiments

1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. This compound can be used as a tool compound to study the mu-opioid receptor and its role in pain regulation. However, this compound is still in the early stages of development, and its potential limitations are not fully understood. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for 1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine research. One potential application is the development of new pain medications that have a lower risk of addiction and abuse compared to current opioids. This compound may also be useful in studying the role of the mu-opioid receptor in addiction and withdrawal. Additionally, this compound may have potential applications in the treatment of other conditions such as depression and anxiety. Overall, this compound is a promising compound that has the potential to advance our understanding of pain regulation and the development of new medications.

Synthesis Methods

The synthesis of 1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine involves a multi-step process starting with the reaction of 3-fluoro-4-methoxybenzoyl chloride with piperidine. This intermediate is then reacted with 4-fluoroaniline to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high yields and purity.

Scientific Research Applications

1-(3-fluoro-4-methoxybenzoyl)-N-(4-fluorophenyl)-3-piperidinamine has shown potential as a painkiller in preclinical studies. It has been found to be highly effective in reducing pain in animal models of acute and chronic pain. This compound has also been shown to have a lower risk of addiction and abuse compared to other opioids such as morphine and fentanyl. This makes it an attractive candidate for the development of new pain medications.

Properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-18-9-4-13(11-17(18)21)19(24)23-10-2-3-16(12-23)22-15-7-5-14(20)6-8-15/h4-9,11,16,22H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDXJRGQMRYLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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